Boanmycin: A Technical Overview of its Chemical Structure, Mechanism, and Antitumor Activity
Boanmycin: A Technical Overview of its Chemical Structure, Mechanism, and Antitumor Activity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Boanmycin, also known as Bleomycin A6, is a glycopeptide antibiotic with significant antineoplastic properties.[1][2][3] Isolated from Streptomyces verticillus, it is a member of the bleomycin family of chemotherapeutic agents.[1][4] Its primary mechanism of action involves the induction of DNA strand breaks, which triggers cellular apoptosis and senescence, leading to the inhibition of tumor growth.[5][6][7] This document provides a comprehensive technical overview of Boanmycin, detailing its chemical structure, mechanism of action, pharmacological data, and the experimental methodologies used in its evaluation.
Chemical Structure and Properties
Boanmycin is a complex glycopeptide molecule.[8] Its identity is well-defined by its chemical formula, molecular weight, and various registry numbers and notations used in chemical databases.
| Property | Value | Reference |
| Synonyms | Bleomycin A6, Pingyangmycin A6, Zhengguangmycin A6 | [1][2][3] |
| CAS Number | 37293-17-7 | [2][9] |
| Molecular Formula | C₆₀H₉₆N₂₀O₂₁S₂ | [2][3][9] |
| Molecular Weight | 1497.7 g/mol | [3] |
| Canonical SMILES | CC1=C(N=C(N=C1N)--INVALID-LINK--NC--INVALID-LINK--N)C(=O)N--INVALID-LINK--O[C@H]3--INVALID-LINK--CO)O)O)O[C@@H]4--INVALID-LINK--CO)O)O)N(C(=O)N)N">C@@H--INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)N--INVALID-LINK--O">C@HC(=O)NCCSC(C5=CN=CS5)C(=O)NCCCCNCCC(N)CCCN | [10] |
| IUPAC Name | (2R,3S,4S,5R,6R)-2-(((2R,3S,4S,5S,6S)-2-((1R,2S)-2-(6-amino-2-((S)-3-amino-1-(((S)-2,3-diamino-3-oxopropyl)amino)-3-oxopropyl)-5-methylpyrimidine-4-carboxamido)-3-(((2R,3S,4S)-5-(((2S,3R)-1-((2-(4-((3-((4-((3-aminopropyl)amino)butyl)amino)propyl)amino)thiazol-2-yl)ethyl)amino)-1-oxopropan-2-yl)amino)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)oxy)-3,4-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-3-hydroxy-2-methyl-5-(((S)-2-((S)-2-hydroxy-3-(((S)-1-hydroxy-2-methylpropyl)amino)-3-oxopropyl)amino)-3-oxopropyl)amino)-5-oxopentanamide | [2] |
Mechanism of Action
Boanmycin's antitumor effect is primarily exerted through its interaction with cellular DNA.[5] The process is initiated by the formation of a complex with ferrous iron (Fe²⁺), which then chemically reduces molecular oxygen to produce highly reactive superoxide and hydroxyl radicals.[1] These free radicals are responsible for cleaving the phosphodiester backbone of DNA.[5]
The key steps in its mechanism are:
-
DNA Intercalation: Boanmycin binds to DNA with high affinity, intercalating between base pairs.[5]
-
Redox Reaction: The drug, complexed with iron, facilitates a redox reaction that generates free radicals.[2][5]
-
DNA Strand Scission: The resulting free radicals induce both single-strand and double-strand breaks in the DNA.[1][5]
This DNA damage is the primary trigger for the subsequent cellular responses that constitute its therapeutic effect.
Caption: Boanmycin's core mechanism of action.
Cellular Response and Signaling Pathways
The DNA damage induced by Boanmycin activates a cascade of cellular signaling pathways, culminating in cell cycle arrest, apoptosis (programmed cell death), or cellular senescence.[5]
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DNA Damage Response (DDR): The presence of strand breaks activates the DDR pathway. Key kinases such as ATM (ataxia-telangiectasia mutated) and ATR (ATM and Rad3-related) are recruited to the damage sites.[5] These kinases phosphorylate downstream targets to halt the cell cycle, providing time for DNA repair.[5]
-
Apoptosis: If the DNA damage is too extensive to be repaired, the cell is directed towards apoptosis.[5] Boanmycin has been shown to activate caspase apoptotic pathways.[7]
-
Cell Cycle Arrest: In cancer cells, Boanmycin can block the cell cycle in the G2/M phase, preventing mitosis and proliferation.[6][7]
-
Cellular Senescence: At lower concentrations, Boanmycin can induce a state of irreversible growth arrest known as cellular senescence.[6][7] This is associated with increased expression of cell cycle inhibitors like p21, p27, and p53.[7]
Caption: Cellular response pathways to Boanmycin.
Pharmacological and Clinical Data
Boanmycin has demonstrated potent antitumor activity in both preclinical and clinical settings.
In Vitro Activity
| Cell Line | Concentration | Duration | Observed Effect | Reference |
| Eca-109 (Esophageal Cancer) | 50-125 μg/mL | 0.5-36 h | Induction of apoptosis and G2/M cell cycle arrest | [6] |
| Not Specified | 6.7 µg/mL | 24 h | Induction of cellular senescence | [6] |
| HepG2, MCF-7 | Not Specified | Not Specified | G2/M phase accumulation | [7] |
In Vivo Antitumor Activity
| Animal Model | Tumor Cell Line | Dosage | Dosing Schedule | Tumor Growth Inhibition | Reference |
| BALB/c nude mice | HT-29 (Colorectal) | 10 mg/kg (i.p.) | Twice a week, 5 weeks | 89% | [6] |
| BALB/c nude mice | HT-29 (Colorectal) | 15 mg/kg (i.p.) | Twice a week, 5 weeks | 92% | [6] |
| BALB/c nude mice | Hce-8693 | 10 mg/kg (i.p.) | Twice a week, 5 weeks | 90% | [6] |
| BALB/c nude mice | Hce-8693 | 15 mg/kg (i.p.) | Twice a week, 5 weeks | 92% | [6] |
| BALB/c mice | CT-26 (Subcutaneous) | 10 mg/kg (i.p.) | Twice a week, 10 injections | 88% | [4][6] |
| BALB/c mice | CT-26 (Cecal) | 10 mg/kg (i.p.) | Twice a week, 10 injections | 99% | [4][6] |
Phase I Clinical Trial Data
A Phase I study was conducted to determine the toxicity and maximum tolerated dose of Boanmycin.
| Parameter | Finding | Reference |
| Patient Population | 36 patients with various cancers | [11] |
| Dose Escalation | 1 mg (0.5-0.7 mg/m²) to 12 mg (6.7-7.5 mg/m²) | [11] |
| Administration | Intramuscular (i.m.) | [11] |
| Dosing Regimen | Three times per week for two weeks | [11] |
| Major Adverse Reactions | Fever, gastrointestinal reactions, hardening at injection site | [11] |
| Key Safety Findings | No myelosuppression or cardiac toxicity observed | [11] |
| Recommended Phase II Dose | 8-10 mg (5-6 mg/m²) i.m. or i.v., two to three times per week | [11] |
Summary of Experimental Methodologies
The following outlines the experimental designs cited in the literature for evaluating Boanmycin's in vivo efficacy. These are not exhaustive protocols but summaries of the approaches used.
Murine Xenograft and Syngeneic Tumor Models
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Objective: To assess the antitumor activity of Boanmycin in a living organism.
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Animal Models: 6-7 week old male or female BALB/c nude mice (for human tumor xenografts like HT-29) or female BALB/c mice (for syngeneic murine tumors like CT-26) were used.[4][6] The animals were maintained under specific pathogen-free conditions.[4]
-
Tumor Implantation:
-
Drug Administration: Boanmycin was administered via intraperitoneal (i.p.) injection at equitoxic doses (e.g., 10 mg/kg) compared to other chemotherapeutics like Mitomycin C and 5-Fluorouracil.[4] The dosing schedule was typically twice a week for a total of 10 injections.[4]
-
Data Collection and Analysis:
-
Tumor size was measured twice weekly with calipers.[4]
-
Tumor weight (W) was calculated using the formula: W (mg) = [width (mm) × length² (mm²)] / 2.[4]
-
At the end of the treatment period, mice were euthanized, and tumors were excised and weighed.[4]
-
Antitumor effect was evaluated as the inhibitory ratio: [1 - (Mean tumor weight of treated group / Mean tumor weight of control group)] × 100%.[4]
-
Caption: Experimental workflow for in vivo studies.
Conclusion
Boanmycin (Bleomycin A6) is a potent antitumor antibiotic whose mechanism is centered on iron-dependent generation of reactive oxygen species and subsequent DNA damage. This damage effectively triggers multiple pathways leading to cancer cell death, including apoptosis and senescence, and halts proliferation via cell cycle arrest. Preclinical and early clinical data demonstrate significant antitumor efficacy with a manageable toxicity profile, highlighting its potential in oncology. Further research may focus on overcoming resistance mechanisms and exploring its use in combination therapies.[5]
References
- 1. Facebook [cancer.gov]
- 2. medkoo.com [medkoo.com]
- 3. Boanmycin | C60H96N20O21S2 | CID 9877229 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Activity of boanmycin against colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Boanmycin hydrochloride? [synapse.patsnap.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Potent antitumor actions of the new antibiotic boningmycin through induction of apoptosis and cellular senescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. dempochem.com [dempochem.com]
- 10. CAS Common Chemistry [commonchemistry.cas.org]
- 11. [Phase I clinical study of a new anticancer drug boanmycin] - PubMed [pubmed.ncbi.nlm.nih.gov]
